Ethyl 2-cyclopropylthiazole-4-carboxylate
Overview
Description
Ethyl 2-cyclopropylthiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring structure. The ethyl group attached to the thiazole ring indicates that it is a carboxylate ester, which is a common functional group in organic chemistry known for its reactivity and involvement in various chemical reactions .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials and reagents. For instance, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been described, where the compounds were prepared and tested for their antitumor activity . Although the exact synthesis of ethyl 2-cyclopropylthiazole-4-carboxylate is not detailed in the provided papers, similar synthetic methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and MS, as well as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds. The structural analysis is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions. For example, photochemical reactions involving halothiazoles have been studied, where ethyl 2-iodothiazole-5-carboxylate underwent photoarylation-photoisomerization to give ethyl 3-phenylisothiazole-4-carboxylate . These reactions are significant for the functionalization of the thiazole ring and the synthesis of complex molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the thiazole ring. The presence of an ethyl ester group, for example, can affect the compound's polarity and solubility in organic solvents. The photophysical properties of some thiazole derivatives have been studied, showing fluorescence and the ability to act as singlet-oxygen sensitizers . These properties are important for applications in materials science and medicinal chemistry.
Safety And Hazards
The safety information for Ethyl 2-cyclopropylthiazole-4-carboxylate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
ethyl 2-cyclopropyl-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKDQEYZOBSGCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209925 | |
Record name | 4-Thiazolecarboxylic acid, 2-cyclopropyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropylthiazole-4-carboxylate | |
CAS RN |
135207-08-8 | |
Record name | 4-Thiazolecarboxylic acid, 2-cyclopropyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135207-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolecarboxylic acid, 2-cyclopropyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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